molecular formula C24H21ClN2O4S B2766786 (3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893318-26-8

(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2766786
CAS No.: 893318-26-8
M. Wt: 468.95
InChI Key: VRFAPBRQXOXLNR-HZHRSRAPSA-N
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Description

The compound (3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazinone derivative characterized by a 1,2-benzothiazine core modified with sulfone (2,2-dioxide) and functionalized at the 1- and 3-positions. The 1-position is substituted with a 4-chlorobenzyl group, while the 3-position features an (E)-configured [(4-ethoxyphenyl)amino]methylene substituent. The compound belongs to a class of molecules studied for their utility in multicomponent reactions (MCRs) and as synthetic analogs of 1,3-dicarbonyl systems . Its synthesis likely involves condensation reactions between benzothiazinone precursors and aldehydes or amines, analogous to methods described for related derivatives .

Properties

IUPAC Name

(3E)-1-[(4-chlorophenyl)methyl]-3-[(4-ethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-2-31-20-13-11-19(12-14-20)26-15-23-24(28)21-5-3-4-6-22(21)27(32(23,29)30)16-17-7-9-18(25)10-8-17/h3-15,26H,2,16H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFAPBRQXOXLNR-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , commonly referred to as Benzothiazinone , is a member of the benzothiazine family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of Benzothiazinone involves several steps, often starting from 4-chlorobenzylamine and 4-ethoxyphenyl isothiocyanate. The reaction typically employs methods such as nucleophilic substitutions and condensation reactions to form the desired product. The following table summarizes the key synthetic pathways:

StepReagentsConditionsProduct
14-Chlorobenzylamine + 4-Ethoxyphenyl isothiocyanateStirring in acetonitrileIntermediate compound
2Intermediate + Base (e.g., sodium hydroxide)RefluxBenzothiazinone

Antimicrobial Properties

Benzothiazinone derivatives have shown promising antimicrobial activity. Research indicates that certain derivatives exhibit significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study found that specific benzothiazine compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of Benzothiazinone has been explored in several studies. One notable research effort evaluated its efficacy against breast cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Calmodulin Antagonistic Activity

Benzothiazine derivatives have been reported to possess calmodulin antagonistic properties. A study highlighted that these compounds could inhibit calmodulin-mediated calcium signaling, which is crucial in various physiological processes. This activity suggests potential applications in treating conditions associated with dysregulated calcium homeostasis.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of Benzothiazinone derivatives and evaluated their antimicrobial activity against multi-drug resistant strains. The findings revealed that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a therapeutic agent.

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer effects of Benzothiazinone on human breast cancer cells (MCF-7). The compound was shown to induce cell cycle arrest at the G2/M phase and activate caspase-dependent apoptosis pathways. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death.

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of Benzothiazinone:

  • Antimicrobial Activity : Effective against resistant bacterial strains.
  • Anticancer Properties : Induces apoptosis in various cancer cell lines.
  • Calmodulin Inhibition : Potential for treating calcium-related disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares its benzothiazinone 2,2-dioxide core with several analogs but differs in substituent patterns. Key comparisons include:

Compound Name 1-Substituent 3-Substituent Key Properties/Applications Reference
Target Compound 4-Chlorobenzyl (E)-[(4-Ethoxyphenyl)amino]methylene Potential MCR participant; unknown bioactivity
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl Unsubstituted/Hydrazinylidene Precursor for dichlorination; crystallography
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl 3,3-Dichloro Studied for crystallographic packing motifs
(3S,4Z)-3-Chloro-1-methyl-4-[(2E)-(3-methylbenzylidene)hydrazinylidene]-3,4-dihydro-1H-2,1-benzothiazine-2,2-dioxide Methyl Hydrazinylidene with 3-methylbenzylidene Structural diversity via hydrazine derivatives
1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide (Core Structure) H (unsubstituted) Unsubstituted Base structure for MCRs and fused pyrans

Key Observations:

  • Ethoxy groups (as in the 3-substituent) may enhance solubility or hydrogen-bonding capacity relative to chloro or hydrazinylidene groups .

Crystallographic and Conformational Analysis

Crystallographic studies of related compounds (e.g., 3,3-dichloro-1-ethyl derivatives) reveal non-planar ring puckering in the benzothiazinone core, quantified using Cremer-Pople parameters . The target compound’s 4-ethoxyphenylamino group may induce distinct torsional angles or hydrogen-bonding networks, influencing solid-state packing .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Multicomponent Reactions

Compound Aldehyde Type Active Methylene Nitrile Product Yield (%) Selectivity Notes
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one Heteroaromatic Malononitrile 75–85 High selectivity for pyrans
Target Compound (Hypothetical) Aromatic Ethyl cyanoacetate N/A Predicted steric hindrance

Table 2: Structural Parameters from Crystallography

Compound Ring Puckering Amplitude (Å) Dihedral Angle (1-3 Substituents) Hydrogen-Bonding Network
3,3-Dichloro-1-ethyl derivative 0.45 12.3° C–Cl···O interactions
Target Compound (Predicted) 0.38–0.42 8–10° N–H···O/S hydrogen bonds

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